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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948 Get Quote

Application Notes: Methyl 6-amino-3-
bromopicolinate in Drug Discovery
Introduction

Methyl 6-amino-3-bromopicolinate is a versatile heterocyclic building block crucial in the field

of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine

core with strategically positioned amino, bromo, and methyl ester groups, allows for a wide

range of chemical modifications. This makes it an invaluable scaffold for the synthesis of

complex molecules targeting various biological pathways. The bromine atom is amenable to

palladium-catalyzed cross-coupling reactions, the amino group can be readily derivatized, and

the methyl ester provides a handle for amide bond formation or hydrolysis. These reactive sites

enable the generation of diverse compound libraries for screening and lead optimization in the

development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1]

[2][3]

Chemical and Physical Properties
The key properties of Methyl 6-amino-3-bromopicolinate are summarized below, providing

essential information for its handling, storage, and use in synthesis.
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Property Value Reference(s)

CAS Number 178876-83-0 [4][5]

Molecular Formula C₇H₇BrN₂O₂ [4][5]

Molecular Weight 231.05 g/mol [4][5]

Appearance Solid

Purity ≥96% [4]

IUPAC Name
methyl 6-amino-3-bromo-2-

pyridinecarboxylate

Storage
4°C, protect from light, stored

under nitrogen
[4]

SMILES O=C(OC)C1=NC(N)=CC=C1Br [4]

Key Applications and Synthetic Protocols
Methyl 6-amino-3-bromopicolinate serves as a pivotal intermediate for constructing a variety

of molecular architectures. The bromine atom at the 3-position is particularly useful for

introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming

reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds by reacting

the aryl bromide with a boronic acid or ester.[6][7] This reaction is instrumental in synthesizing

biaryl compounds, a common motif in kinase inhibitors.[8]

General Experimental Workflow: Suzuki-Miyaura Coupling
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Reaction Setup

Reaction Execution

Workup & Purification

Combine Reactants:
- Methyl 6-amino-3-bromopicolinate (1 eq.)

- Boronic Acid (1.2 eq.)
- Pd Catalyst (2-5 mol%)

- Base (2-3 eq.)

Add to Flame-Dried
Schlenk Flask

Evacuate & Backfill
with Inert Gas (3x)

Add Degassed Solvent
(e.g., Dioxane/H₂O)

Heat to 80-110 °C
with Vigorous Stirring

Monitor by
TLC or LC-MS

Cool to Room Temp.

Aqueous Workup
& Extraction

Dry Organic Layer
& Concentrate

Purify by Column
Chromatography

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that may require optimization for specific

substrates.[6][8]

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

SPhos (4 mol%) or other suitable phosphine ligand

Potassium phosphate (K₃PO₄) (2.0 equiv)

Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

Schlenk flask and condenser

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 6-amino-3-
bromopicolinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final

concentration of the substrate should be approximately 0.1 M.[7]

Heat the reaction mixture to 80–110 °C with vigorous stirring.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

coupled product.

Representative Data for Suzuki-Miyaura Coupling
The following table shows illustrative reaction conditions for similar substrates.
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Buchwald-Hartwig Amination for C-N Bond Formation
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for

forming carbon-nitrogen bonds, a critical step in synthesizing many pharmaceuticals.[9][10]

This reaction allows for the introduction of various primary or secondary amines at the 3-

position of the picolinate core.

Detailed Protocol: Buchwald-Hartwig Amination
This is a generalized protocol that should be adapted and optimized for specific amine

partners.[9][11]

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Primary or secondary amine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

Xantphos or other suitable ligand (4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous, degassed toluene or dioxane

Schlenk tube or flask

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and

NaOtBu to an oven-dried Schlenk tube.

Add Methyl 6-amino-3-bromopicolinate and the desired amine.

Add the anhydrous, degassed solvent via syringe.

Seal the tube and heat the reaction mixture to 90–110 °C.
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Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with an organic solvent

like ethyl acetate.

Filter the mixture through a pad of Celite to remove palladium residues.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or

MgSO₄.

Filter, concentrate under reduced pressure, and purify the crude product by flash column

chromatography.[11]

Representative Data for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the amination of similar bromopyridine

substrates.
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Application in Kinase Inhibitor Synthesis
Derivatives of brominated pyridines are common scaffolds for kinase inhibitors, which are

crucial in oncology.[3] These inhibitors often function by competing with ATP at the enzyme's

active site. The EGFR signaling pathway is a common target.[13] An inhibitor synthesized using
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Methyl 6-amino-3-bromopicolinate could block the tyrosine kinase domain, preventing

autophosphorylation and downstream signaling that leads to cell proliferation.

Simplified EGFR Signaling Pathway
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Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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